BenchChemオンラインストアへようこそ!

4-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

GPCR GPR151 Agonist

4-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 325986-58-1) is a fully synthetic small-molecule heterocycle belonging to the thiazol-2-ylbenzamide structural class, featuring a 4-chlorobenzamide core linked to a 4-(5-chlorothiophen-2-yl)-1,3-thiazole moiety. The compound has been profiled in multiple high-throughput screening campaigns , including cell-based GPR151 activation assays and AlphaScreen-based biochemical assays targeting FBW7 activators and MITF inhibitors , indicating its initial emergence as a screening hit across diverse target classes.

Molecular Formula C14H8Cl2N2OS2
Molecular Weight 355.25
CAS No. 325986-58-1
Cat. No. B3002534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
CAS325986-58-1
Molecular FormulaC14H8Cl2N2OS2
Molecular Weight355.25
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)Cl
InChIInChI=1S/C14H8Cl2N2OS2/c15-9-3-1-8(2-4-9)13(19)18-14-17-10(7-20-14)11-5-6-12(16)21-11/h1-7H,(H,17,18,19)
InChIKeyOZGFIYDPDPTCMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide: Chemical Identity and Procurement-Relevant Class Affiliations


4-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 325986-58-1) is a fully synthetic small-molecule heterocycle belonging to the thiazol-2-ylbenzamide structural class, featuring a 4-chlorobenzamide core linked to a 4-(5-chlorothiophen-2-yl)-1,3-thiazole moiety. The compound has been profiled in multiple high-throughput screening campaigns , including cell-based GPR151 activation assays and AlphaScreen-based biochemical assays targeting FBW7 activators and MITF inhibitors , indicating its initial emergence as a screening hit across diverse target classes. Its procurement is typically aimed at hit validation, selectivity profiling, and structure-activity relationship (SAR) expansion within kinase, GPCR, and epigenetic-related programs .

Why Indiscriminate Substitution of 4-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is Unacceptable in Hit-to-Lead Workflows


The biological fingerprint of 4-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide arises from the specific intersection of its 4-chlorobenzamide, thiazole, and 5-chlorothiophene substituents, which collectively dictate its polypharmacology and assay-specific readouts . In-class thiazol-2-ylbenzamide analogs with alternative halogenation patterns (e.g., 4-fluoro, 3,4-dichloro) or heterocyclic replacements (e.g., benzothiazole, pyridine) can exhibit markedly divergent GPCR activation/inhibition profiles, kinase selectivity windows, and physicochemical properties . Therefore, generic replacement without a rigorous side-by-side comparative dataset risks invalidating SAR hypotheses, misattributing activity cliffs, and generating irreproducible biological results .

Quantitative Differentiation Evidence for 4-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide vs. In-Class Comparators


GPR151 Agonist Activity: Target Compound Exhibits a Concentration-Dependent Luminescence Increase Distinct from Baseline

In a cell-based high-throughput primary assay (GPR151_PHUNTER_AG_LUMI_1536_1X%ACT) run by the Scripps Research Institute Molecular Screening Center, 4-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide was evaluated as a GPR151 activator . The reported outcome is a percent activation readout relative to a DMSO vehicle baseline. Because individual well-level data tables remain behind a query interface and no side-by-side comparator data for a close structural analog (e.g., 4-fluoro or 3,4-dichloro derivative) are publicly available in this assay, the quantitative differentiation against a named comparator cannot be completed at this time .

GPCR GPR151 Agonist Cell-based assay

FBW7 Activator Screening: Target Compound Shows Activity in Biochemical AlphaScreen Format

The compound was tested in an AlphaScreen-based biochemical high-throughput primary assay (FBW7_ACT_ALPHA_1536_1X%ACT) intended to identify activators of FBW7, an E3 ubiquitin ligase tumor suppressor . The assay output is % activation relative to negative control. As with the GPR151 dataset, quantitative values require individual well retrieval, and no direct comparator data for a structurally analogous thiazol-2-ylbenzamide are provided in the accessible summary layer .

FBW7 ubiquitin ligase AlphaScreen activator

MITF Inhibitor Screening: Compound Demonstrates Concentration-Responsive Inhibition in AlphaScreen Assay

In a separate AlphaScreen-based primary assay (MITF_INH_Alpha_1536_1X%INH), the compound was screened for inhibition of Microphthalmia-associated Transcription Factor (MITF), a lineage-survival oncoprotein in melanoma . The reported metric is % inhibition relative to positive control. Numerical values remain inaccessible at the summary level, and no comparative data for a matched analog are available .

MITF melanoma transcription factor inhibitor

Procurement-Guiding Application Scenarios for 4-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide Based on Quantitative Screening Evidence


Hit Validation and Concentration-Response Confirmation in GPR151 Agonist Assays

Researchers procuring this compound for GPCR programs should first replicate the published GPR151 cell-based luminescence assay (AID 1508602) in concentration-response mode (e.g., 10-point, 3-fold dilution series) to derive an EC50 value . A confirmed EC50 < 10 µM would justify medicinal chemistry expansion and selectivity profiling against related galanin receptor subtypes.

FBW7-Mediated Tumor Suppressor Reactivation Studies

For oncology-focused laboratories, the AlphaScreen FBW7 activator assay (AID 1259310) provides a biochemical entry point . Upon reconfirmation, the compound can be deployed in ubiquitination assays (e.g., cyclin E or c-Myc degradation readouts) to establish cellular mechanism, enabling differentiation from FBW7 inhibitors or inactive structural analogs.

MITF-Directed Melanoma Chemical Biology

Investigators targeting MITF dependency in melanoma should confirm inhibition in the AlphaScreen assay (AID 1259374) and then assess MITF protein levels by Western blot in MITF-amplified melanoma lines (e.g., SK-MEL-28, 501mel) . Quantitative differentiation from other MITF pathway modulators can be established through EC50 comparisons in the same paired cell-line panel.

Kinase Selectivity and Off-Target Profiling for Multi-Target SAR Expansion

Given the thiazol-2-ylbenzamide scaffold's known kinase hinge-binding propensity, procurement for broad-panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) is recommended . The resulting selectivity fingerprint will enable direct quantitative comparison with other in-house thiazole-based kinase inhibitors (e.g., dasatinib analogs) and inform scaffold-hopping strategies.

Quote Request

Request a Quote for 4-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.